molecular formula C13H16O2 B14345537 2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one CAS No. 92975-66-1

2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one

Cat. No.: B14345537
CAS No.: 92975-66-1
M. Wt: 204.26 g/mol
InChI Key: DGFPEJQAMLLZAL-UHFFFAOYSA-N
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Description

2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one is an organic compound with a complex structure that includes a hydroxyl group, a phenyl group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the temperature is carefully controlled to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The enone structure can be reduced to form a saturated alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 2,4-dimethyl-1-phenylpent-3-en-1-one.

    Reduction: Formation of 2-hydroxy-2,4-dimethyl-1-phenylpentan-1-ol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the enone structure can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
  • 2,3-Dimethyl-1-phenylpent-4-en-1-one

Uniqueness

2-Hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications.

Properties

CAS No.

92975-66-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-hydroxy-2,4-dimethyl-1-phenylpent-3-en-1-one

InChI

InChI=1S/C13H16O2/c1-10(2)9-13(3,15)12(14)11-7-5-4-6-8-11/h4-9,15H,1-3H3

InChI Key

DGFPEJQAMLLZAL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C(=O)C1=CC=CC=C1)O)C

Origin of Product

United States

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